

A Comparative Guide to Analytical Methods for Amoxicillin Quantification

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Compound of Interest

Compound Name: Achillin

Cat. No.: B1665433

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Disclaimer: The following guide uses Amoxicillin as a representative analyte to illustrate the cross-validation of analytical methods. This is due to the absence of publicly available data for a compound named "**Achillin**" at the time of this writing. The principles and methodologies described are broadly applicable to the quantification of various pharmaceutical compounds.

This guide provides a comparative overview of three common analytical techniques for the quantification of Amoxicillin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Data Presentation: Comparison of Method Performance

The following table summarizes the key performance parameters for the quantification of Amoxicillin using HPLC-UV, LC-MS/MS, and HPTLC. These values are compiled from published method validation studies and serve as a general comparison.

Parameter	HPLC-UV	LC-MS/MS	HPTLC
Linearity Range	20 - 160 µg/mL [1][2] [3][4]	10 - 15,000 ng/mL [5] [6]	100 - 700 ng/spot
Correlation Coefficient (r ²)	> 0.999 [1][2][3][4]	> 0.994 [5][6]	> 0.998
Accuracy (%) Recovery)	100.5 ± 3.6% [2]	98.74 - 110.9% [5]	99.04 - 100.24% [7]
Precision (%RSD)	< 2% [1][2][3][4]	< 7.08% [5][6]	< 2%
Limit of Detection (LOD)	Not specified in reviewed sources	0.10 - 2.20 µg/kg [8]	7.48 ng/spot
Limit of Quantification (LOQ)	Not specified in reviewed sources	0.30 - 8.50 µg/kg [8]	22.66 ng/spot

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control of Amoxicillin in pharmaceutical dosage forms due to its affordability and robustness. [1][2]

Sample Preparation:

- For capsule samples, the contents of twenty capsules are weighed and mixed.
- An amount of powder equivalent to 100 mg of Amoxicillin is transferred to a 100 mL volumetric flask.
- 70 mL of the mobile phase is added, and the solution is sonicated for 20 minutes.
- The volume is made up to 100 mL with the mobile phase.

- The solution is filtered through a membrane filter.
- Further dilutions are made with the mobile phase to achieve the desired concentration for analysis.[\[1\]](#)

Chromatographic Conditions:

- Mobile Phase: A mixture of monobasic potassium phosphate buffer and methanol (95:5 v/v).
[\[3\]](#)[\[4\]](#)
- Flow Rate: 1.5 mL/min.[\[3\]](#)[\[4\]](#)
- Column: C18 column.
- Detection Wavelength: UV detection at a specified wavelength.
- Injection Volume: Typically 20 µL.
- Retention Time: Approximately 3.5 minutes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of Amoxicillin in complex biological matrices like plasma.[\[5\]](#)[\[6\]](#)

Sample Preparation (for human plasma):

- Amoxicillin, clavulanate, and an internal standard are deproteinized in a human K2-EDTA plasma sample using acetonitrile.
- A back-extraction is performed using distilled water and dichloromethane.[\[5\]](#)[\[6\]](#)

Chromatographic and Mass Spectrometric Conditions:

- Column: Poroshell 120 EC-C18 column.[\[5\]](#)[\[6\]](#)
- Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[\[5\]](#)[\[6\]](#)

- Flow Rate: 0.5 mL/min.[5][6]
- Ionization Mode: Negative electrospray ionization (ESI-).[5][6]
- Monitored Transitions: m/z 363.9 → 223.1 for Amoxicillin.[5][6]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is simple, cost-effective, and allows for high sample throughput, making it suitable for the quantification of drugs in bulk and pharmaceutical formulations.

Sample Preparation:

- A standard stock solution of the drug is prepared in a suitable solvent (e.g., methanol).
- For tablet samples, a powder equivalent to a specific amount of the active ingredient is weighed, dissolved in the solvent, sonicated, and filtered to obtain a solution of known concentration.[9]

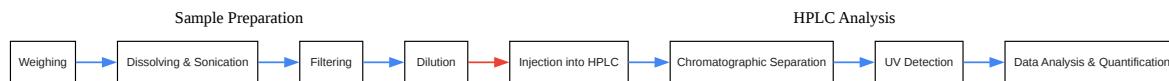
Chromatographic Conditions:

- Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[10]
- Sample Application: Samples are applied as bands of a specific width using an automated applicator.[10]
- Mobile Phase: A mixture of solvents is used for development in a twin-trough chamber. For some separations, a mobile phase of toluene, ethyl acetate, methanol, and glacial acetic acid has been used.
- Development: The plate is developed to a certain distance in a saturated chamber.
- Densitometric Scanning: The separated spots are scanned at a specific wavelength (e.g., 280 nm) to quantify the analyte.

Visualizations

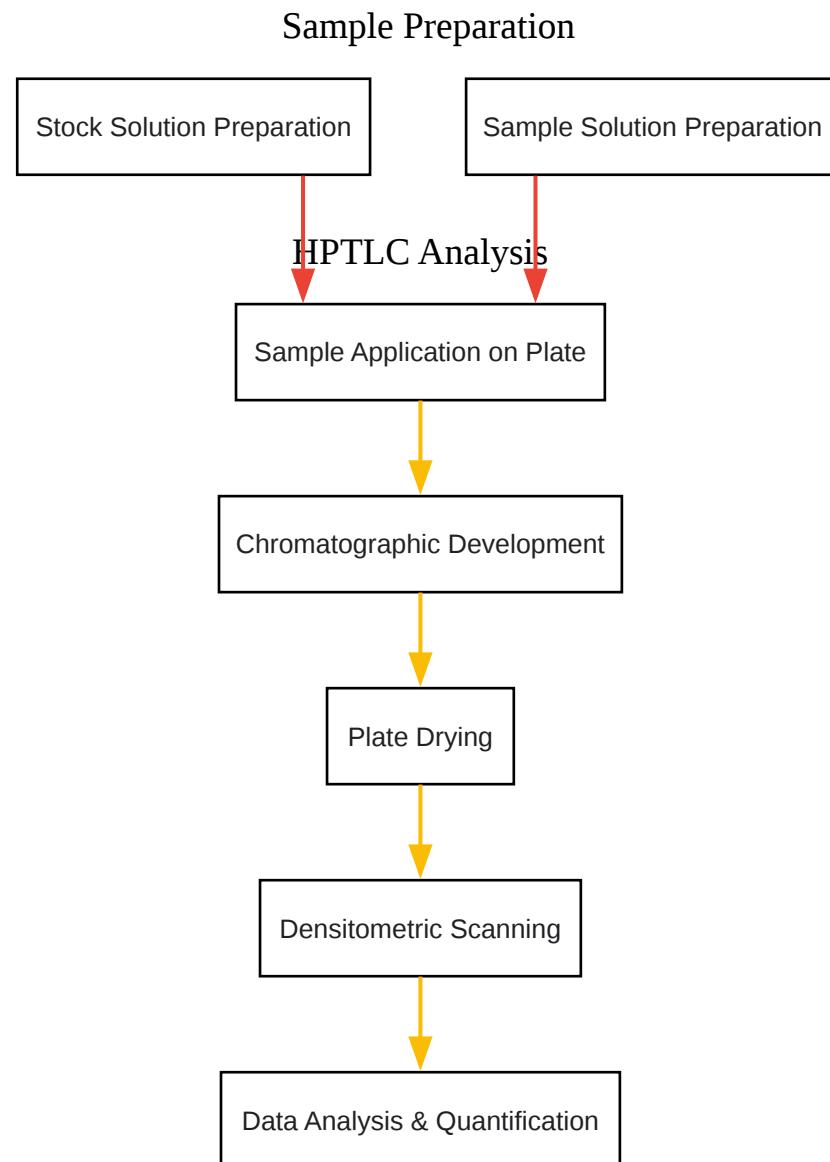
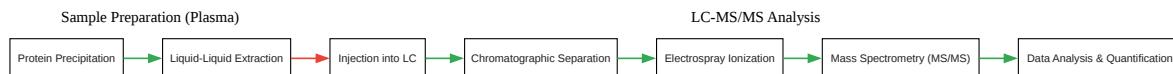
Experimental Workflows

The following diagrams illustrate the general workflows for each of the described analytical methods.



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Caption: General workflow for HPLC-UV analysis.



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